molecular formula C8H7N3O2 B1529627 Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate CAS No. 1363380-54-4

Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate

Cat. No.: B1529627
CAS No.: 1363380-54-4
M. Wt: 177.16 g/mol
InChI Key: MONOGFRRZIGFQZ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS# 1140240-00-1) is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It is a key synthetic intermediate based on the privileged pyrazolopyridine scaffold, a structure of high interest in medicinal chemistry and pharmaceutical research . The pyrazolo[4,3-c]pyridine core is recognized as a versatile framework for developing biologically active molecules. Research into this scaffold indicates its significant potential in drug discovery, with derivatives exhibiting a range of pharmacological activities. Notably, sulfonamide-containing pyrazolo[4,3-c]pyridines have been investigated as potent inhibitors of carbonic anhydrase isoforms (CA I, II, IX, and XII), which are important targets in conditions like cancer and epilepsy . Furthermore, this structural class has been associated with antimicrobial, antiviral, and anticancer properties in scientific literature . As a building block, this methyl ester is particularly valuable for further synthetic elaboration, such as hydrolysis to carboxylic acids or transformation into amides, enabling structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with care; refer to the material safety data sheet for detailed handling and safety information.

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-9-2-5-3-10-11-7(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONOGFRRZIGFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194169
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-54-4
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

This compound interacts with biological targets primarily through hydrogen bonding and hydrophobic interactions . These interactions allow the compound to influence various biochemical pathways, which may lead to therapeutic effects in different disease models.

Pharmacokinetics

The compound is characterized as a solid at room temperature, and it is recommended to be stored in a refrigerator to maintain its stability. Environmental factors such as temperature and pH can significantly affect its efficacy and stability.

Anticancer Potential

Recent studies have indicated that pyrazolo[4,3-C]pyridine derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown selective inhibition of cancer cell lines such as HeLa and MCF-7. The compound C03, related to this class, demonstrated an IC50 value of 0.304 μM against Km-12 cell lines, indicating potential for further exploration as an anticancer agent .

Inhibition of Carbonic Anhydrases

Research has also focused on the inhibitory effects of pyrazolo[4,3-C]pyridine sulfonamides on carbonic anhydrases (CAs) . Notably, certain derivatives exhibited potent inhibition against human isoforms hCA I and hCA II, with Ki values ranging from 58.8 to 8010 nM. The compound's structure-activity relationship (SAR) studies revealed that specific linkers between functional groups significantly influenced their inhibitory activity against these enzymes .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of molecular modifications in enhancing biological activity. For example:

  • Linker Types : The presence of an N-methylpropionamide linker between benzensulfonamide and the pyrazolo[4,3-C]pyridine moiety was found favorable for hCA I inhibitory activity.
  • Functional Groups : Electron-releasing substituents on the pyridine skeleton were shown to enhance anti-inflammatory activities in related compounds .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of methyl 1H-pyrazolo[4,3-C]pyridine derivatives on various cancer cell lines demonstrated significant antiproliferative activity. The compounds were tested against multiple cell lines, revealing selectivity towards certain types of cancer cells.

CompoundCell LineIC50 (μM)
C03Km-120.304
C03MCF-70.250

Case Study 2: Inhibition of Carbonic Anhydrases

Inhibitory assays were conducted to assess the potency of various pyrazolo[4,3-C]pyridine derivatives against carbonic anhydrases.

CompoundhCA I Ki (nM)hCA II Ki (nM)
1f58.866.8
1g66.888.3
AAZ250-

Scientific Research Applications

Scientific Research Applications

The applications of methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate span multiple fields:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of novel materials .

Biology

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against Mycobacterium tuberculosis, particularly against drug-resistant strains. This suggests potential therapeutic applications in treating tuberculosis .
  • Inhibition of Enzymes : The compound has shown inhibitory effects on human carbonic anhydrase isoforms, which are crucial for various physiological processes. Some derivatives displayed Ki values significantly lower than established drugs like acetazolamide, indicating strong inhibitory potential .

Medicine

  • Anticancer Properties : Studies have indicated that this compound derivatives can induce apoptosis in cancer cells. For instance, certain compounds have been shown to activate apoptotic pathways by cleaving poly(ADP-ribose) polymerase (PARP-1) and reducing the expression of proliferating cell nuclear antigen (PCNA) .

Case Study 1: Antimicrobial Activity Against MTB

A study evaluated the efficacy of methyl 1H-pyrazolo[4,3-C]pyridine derivatives against Mycobacterium tuberculosis. The results revealed promising activity against drug-resistant strains, highlighting the potential for developing new anti-tuberculosis agents .

Case Study 2: Inhibition of Carbonic Anhydrase

Research on derivatives of this compound demonstrated their ability to inhibit various human carbonic anhydrase isoforms effectively. The most potent compounds were found to outperform traditional inhibitors in both cytosolic and transmembrane isoforms .

Compound DerivativeTargetActivityReference
Derivative AMTBHigh
Derivative BhCA IModerate
Derivative ChCA IIHigh
Derivative DCancer CellsHigh

Comparison with Similar Compounds

Comparison of Ester Derivatives (Methyl vs. Ethyl)

Ethyl esters of pyrazolo[4,3-c]pyridine-7-carboxylate derivatives exhibit variations in physicochemical properties and synthetic yields (Table 1).

Table 1: Methyl vs. Ethyl Ester Derivatives

Compound Name Ester Group Substituent (R) Yield (%) Melting Point (°C) Molecular Formula Key Applications References
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate Methyl H N/A N/A $ \text{C}8\text{H}7\text{N}3\text{O}2 $ EGFR inhibition
Ethyl 5-adamantylmethyl analog (6j) Ethyl (1-Adamantyl)methyl 39 295–296 $ \text{C}{26}\text{H}{29}\text{N}3\text{O}3 $ Synthetic intermediate
Ethyl 5-propynyl analog (6k) Ethyl Propyn-3-yl 64 221–223 $ \text{C}{18}\text{H}{15}\text{N}3\text{O}3 $ Not reported
Methyl 5-(4-sulfamoylphenyl) analog (1b) Methyl 4-Sulfamoylphenyl 88 >300 $ \text{C}{14}\text{H}{12}\text{N}4\text{O}5\text{S} $ Carbonic anhydrase inhibition

Key Observations :

  • Yield : Ethyl derivatives show moderate yields (39–64%), while the methyl sulfonamide analog (1b) achieves a high yield (88%) due to optimized reaction conditions .
  • Melting Points : Bulky substituents (e.g., adamantyl in 6j) increase melting points (>290°C), whereas smaller groups (e.g., propynyl in 6k) reduce them .
  • Bioactivity : Sulfonamide-substituted methyl esters (e.g., 1b) demonstrate marked biological activity, unlike unsubstituted analogs .

Positional Isomerism: 6-Carboxylate vs. 7-Carboxylate

Positional isomerism significantly impacts molecular properties (Table 2).

Table 2: Positional Isomers of Pyrazolo-Pyridine Carboxylates

Compound Name Carboxylate Position CAS Number Purity (%) Key Distinguishing Features References
This compound 7 1363380-54-4 95 Core scaffold for kinase inhibitors
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate 6 1206979-63-6 95 Different electronic distribution
Pyrazolo[1,5-a]pyridine-7-carboxylic acid 7 (different ring system) 474432-62-7 97 Alternative ring fusion; liquid crystal applications

Key Observations :

  • Electronic Effects : The 7-carboxylate isomer is more electron-deficient at the pyridine nitrogen, enhancing reactivity in electrophilic substitutions .
  • Applications : 7-Carboxylates are prioritized in drug discovery, while 6-carboxylates remain less explored .

Limitations and Discrepancies

  • CAS Number Conflicts : The target compound is ambiguously listed under CAS 68435-54-1 and 1363380-54-4 , necessitating further verification.
  • Molecular Formula Uncertainty : Supplier catalogs lack explicit confirmation of the molecular formula, requiring cross-validation with experimental data.

Preparation Methods

Preparation via Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Esters (Related Core)

Although this method focuses on a closely related positional isomer (pyrazolo[4,3-b]pyridine), it provides valuable insights into the preparation of pyrazolo-pyridine carboxylate derivatives.

Method Summary:

  • Starting from a suitable precursor (compound V), a diazotization reaction with sodium nitrite in dilute sulfuric or hydrochloric acid at low temperatures (-5 to 0 °C) is performed to form the pyrazolo[4,3-b]pyridine carboxylic acid ester intermediate (Compound I).
  • The reaction conditions are mild, with yields exceeding 90%, and involve careful control of molar ratios and temperature.
  • Subsequent catalytic hydrogenation (using Pd(OH)2/C under hydrogen atmosphere) converts intermediates to the desired ester derivatives with high yield (approximately 99.3%).
  • The process includes filtration and concentration steps to isolate the target compound as pale yellow crystals.

Key Reaction Conditions and Data:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Diazotization Sodium nitrite, dilute H2SO4/HCl -5 to 0 °C Not specified >90 Molar ratio compound V:NaNO2 = 1:1-2
Catalytic hydrogenation Pd(OH)2/C (10%), H2 gas Room temperature 1 hour 99.3 Produces pale yellow crystals

Characterization:

  • 1H NMR (400 MHz, CDCl3) confirms the structure with characteristic peaks at δ 8.02 (q), 7.00-7.07 (m), 4.19 (q), 3.85 (s), and 1.29 (t) ppm.

This method, while specific to a related isomer, demonstrates effective strategies for preparing pyrazolo-pyridine carboxylate esters with high yields and mild conditions.

Advanced Preparation via 1,4,6,7-Tetrahydro-5H-pyrazolo[4,3-c]pyridine Derivatives

A more recent and industrially scalable method focuses on preparing tetrahydro-pyrazolo[4,3-c]pyridine derivatives, which can be further elaborated to methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate.

Stepwise Synthetic Route:

  • Step 1: Reaction of a starting compound (compound 1) with diethyl oxalate using lithium hexamethyldisilazide (LiHMDS) at -78 °C to 50 °C over 1-24 hours to form compound 2.
  • Step 2: Cyclization with hydrazine hydrate in solvents such as acetic acid or toluene at 80-120 °C for 1-12 hours to generate compound 3, constructing the pyrazole ring.
  • Step 3: Aromatic nucleophilic substitution of compound 3 with o-fluorobenzonitrile in solvents like dimethyl sulfoxide (DMSO) at 80-120 °C for 1-24 hours to yield compound 4, incorporating the pyridine ring.
  • Step 4: Catalytic hydrogenation of compound 4 using palladium on carbon (Pd/C) in methanol and ammonia water at 25-50 °C for 1-12 hours to reduce nitrile groups.
  • Step 5: Hydrolysis with lithium hydroxide in tetrahydrofuran (THF) and water at 25-50 °C for 1-24 hours to generate the carboxylic acid.
  • Step 6: Protection of the amino group with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) and sodium bicarbonate in THF/water at 25-50 °C for 1-12 hours to yield the protected carboxylic acid derivative.

Reaction Scheme Summary:

Step Reaction Type Reagents/Conditions Temp (°C) Time (h) Solvent(s) Notes
1 Condensation Compound 1 + diethyl oxalate + LiHMDS -78 to 50 1-24 THF, diethyl ether, or MTBE Low temp initiation, gradual warm
2 Cyclization Hydrazine hydrate 80-120 1-12 Acetic acid, toluene, TFA, DMSO Pyrazole ring formation
3 Aromatic nucleophilic substitution o-Fluorobenzonitrile 80-120 1-24 DMSO, acetonitrile, DMF, NMP Pyridine ring formation
4 Catalytic hydrogenation Pd/C, H2 25-50 1-12 Methanol + ammonia water Nitrile reduction
5 Hydrolysis LiOH 25-50 1-24 THF + water Carboxylic acid formation
6 Amino protection Fmoc-OSu + NaHCO3 25-50 1-12 THF + water Protects amino group

This method is noted for:

  • Use of readily available raw materials.
  • High atom economy and cost-effectiveness.
  • Mild and controllable reaction conditions.
  • Suitability for industrial-scale production.

The overall process efficiently constructs the pyrazolo[4,3-c]pyridine core with the methyl carboxylate functionality, making it a preferred route for preparing this compound or its derivatives.

Functionalization and Vectorial Elaboration Approaches

Recent research emphasizes selective functionalization of pyrazolo[3,4-c]pyridine scaffolds, which are structurally related to pyrazolo[4,3-c]pyridines, to enable further diversification of methyl carboxylate derivatives.

Key techniques include:

  • Selective N-1 and N-2 alkylation and protection strategies.
  • Tandem borylation and Suzuki–Miyaura cross-coupling at C-3.
  • Pd-catalyzed Buchwald–Hartwig amination at C-5.
  • Selective metalation at C-7 using TMPMgCl·LiCl, followed by electrophilic trapping.

Such functionalization allows for the elaboration of the this compound scaffold into more complex molecules for drug discovery applications.

Functionalization Site Reaction Type Reagents/Conditions Outcome
N-1 and N-2 Protection and N-alkylation Mesylation, alkyl halides Selective N-substituted products
C-3 Borylation + Suzuki–Miyaura coupling Pd catalysis, boronate esters Aryl or heteroaryl substitution
C-5 Buchwald–Hartwig amination Pd catalyst, amines Amino-substituted derivatives
C-7 Metalation with TMPMgCl·LiCl Electrophilic trapping (e.g., I2) Halogenated derivatives

This vectorial functionalization strategy enhances synthetic flexibility and access to diverse this compound derivatives.

Comparative Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Diazotization and catalytic hydrogenation Mild conditions, high yield (>90%) Simple operation, high purity Focused on pyrazolo[4,3-b]pyridine isomers
Multi-step synthesis via tetrahydro derivatives Readily available starting materials, scalable High atom economy, industrial applicability Multi-step, requires careful temperature control
Vectorial functionalization approach Enables selective multi-site functionalization High synthetic versatility Requires advanced catalytic systems

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationHydrazine, DMSO, 100°C, 12h88%
EsterificationMeOH, H₂SO₄, RT, 24h75–85%

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.91 ppm (OCH₃) and δ 8.20–8.66 ppm (pyrazole/pyridine protons) confirm substituent positioning .
    • ¹³C NMR : Carbonyl (δ ~164 ppm) and aromatic carbons (δ 120–145 ppm) validate the fused-ring structure .
  • X-ray Crystallography :
    • Space group/Cell parameters : Monoclinic (C2/c), with a = 23.22 Å, β = 107.7° for analogs, ensuring precise bond-angle validation .
    • Refinement : SHELXL software refines data to R < 0.04, resolving disorder in fused-ring systems .

Advanced: How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Answer:
Discrepancies arise from dynamic disorder or solvent effects. Methodological solutions include:

  • Multi-temperature studies : Collect data at 100 K (as in ) to minimize thermal motion artifacts.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing models.
  • DFT benchmarking : Compare experimental bond angles (e.g., C–C–N = 117°) with B3LYP/6-31G* calculations to identify steric strain .

Q. Table 2: Key Crystallographic Parameters

ParameterExperimental ValueComputational (DFT)Deviation
C4–C4A–C5 angle107.7°109.2°1.5°
Pyrazole N–N distance1.34 Å1.32 Å0.02 Å

Advanced: What strategies guide the design of bioactivity studies for this compound, given structural analogs?

Answer:
Leverage activity data from analogs (e.g., ethyl 4-(5-methyl-3-oxo-2-phenyl-...) with IC₅₀ = 1–5 µM against HeLa cells ):

  • Target selection : Prioritize kinases (e.g., GRK2) and carbonic anhydrases due to sulfonamide/pyrazole motifs .
  • Assay protocols :
    • Cytotoxicity : MTT assays with 48–72h exposure .
    • Enzyme inhibition : Fluorescence-based kinetics (e.g., CA inhibition IC₅₀ determination) .
  • Structural modifications : Introduce piperazine or halogen substituents to enhance binding (see for bromo/iodo derivatives).

Advanced: How are computational methods (e.g., molecular docking) applied to study its mechanism?

Answer:

  • Docking workflows :
    • Protein preparation : Retrieve PDB structures (e.g., GRK2: 3V6W) and optimize protonation states.
    • Ligand parametrization : Assign charges using AM1-BCC in Open Babel.
    • Pocket analysis : Grid-box centering on ATP-binding sites (AutoDock Vina).
  • MD simulations : GROMACS runs (100 ns) assess stability of ligand–CA II complexes, with RMSD < 2.0 Å indicating robust binding .

Basic: What are common derivatization reactions for this compound?

Answer:

  • N-Alkylation : React with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to modify pyrazole N–H .
  • Ester hydrolysis : Treat with NaOH/EtOH to yield carboxylic acid derivatives for conjugation .
  • Suzuki coupling : Introduce aryl groups (e.g., 4-iodophenyl) via Pd(PPh₃)₄ catalysis .

Q. Table 3: Derivative Libraries and Activities

DerivativeBiological ActivityIC₅₀/EC₅₀Reference
7-Sulfamoyl analogCarbonic anhydrase inhibition12 nM
Piperazine-conjugatedAnticancer (DU 145)3.2 µM

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate
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Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate

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